NCGC00378430

Catalog No.
S2726590
CAS No.
920650-00-6
M.F
C22H23N3O5S
M. Wt
441.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NCGC00378430

CAS Number

920650-00-6

Product Name

NCGC00378430

IUPAC Name

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5

InChI

InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26)

InChI Key

IFXCVBOQNYHBMX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4

Solubility

not available

NCGC00378430 is a novel small molecule compound identified as a potent inhibitor of the interaction between the transcription factors SIX1 and EYA2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt key signaling pathways involved in cancer progression. Specifically, NCGC00378430 has been shown to reverse the transcriptional and metabolic profiles associated with SIX1 overexpression, which is linked to various malignancies, including breast cancer. The compound effectively inhibits transforming growth factor beta signaling and epithelial-mesenchymal transition, both critical processes in tumor metastasis .

The primary chemical reaction involving NCGC00378430 is its binding to the SIX1/EYA2 complex, leading to the inhibition of their interaction. This disruption alters downstream signaling pathways, particularly those associated with transforming growth factor beta signaling, which is known to promote epithelial-mesenchymal transition and metastasis in cancer cells. The exact mechanistic details of these interactions are still under investigation, but the compound's ability to modulate these pathways indicates its significant role in altering cellular behavior in cancer contexts .

NCGC00378430 has demonstrated significant biological activity in preclinical studies. In vitro experiments show that it can effectively reduce the activity of SIX1 and its associated pathways. In vivo studies using mouse models of breast cancer indicate that NCGC00378430 significantly suppresses metastasis without adversely affecting primary tumor growth. This selective inhibition suggests a potential therapeutic window for targeting metastatic disease while minimizing effects on primary tumors .

The primary application of NCGC00378430 lies in its potential use as an anticancer therapeutic agent. By inhibiting the SIX1/EYA2 interaction, it may serve as a treatment for cancers characterized by aberrant SIX1 activity, particularly breast cancer. Additionally, its ability to modulate epithelial-mesenchymal transition could make it useful in preventing metastasis in various malignancies. Beyond oncology, further studies may explore its utility in other diseases where SIX1 plays a role .

Interaction studies have confirmed that NCGC00378430 effectively disrupts the SIX1/EYA2 complex. These studies typically involve biochemical assays such as co-immunoprecipitation and fluorescence resonance energy transfer to demonstrate the compound's ability to inhibit protein-protein interactions. Furthermore, cellular assays have shown that treatment with NCGC00378430 leads to altered gene expression profiles consistent with reduced SIX1 activity, thereby supporting its role as an inhibitor of this oncogenic pathway .

Several compounds exhibit similar mechanisms of action or target related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Compound AInhibits TGF-β signalingBroad-spectrum anti-cancer properties
Compound BDisrupts EYA2 activityTargets multiple oncogenic pathways
Compound CInhibits epithelial-mesenchymal transitionFocused on specific tumor types

Uniqueness of NCGC00378430:

  • NCGC00378430 specifically targets the interaction between SIX1 and EYA2, which is less common among similar compounds.
  • It shows selective efficacy against breast cancer metastasis while maintaining low toxicity levels.

XLogP3

1.9

Dates

Modify: 2023-07-22

Explore Compound Types